molecular formula C41H44N4O3 B1435460 Phe-Lys(Trt)-PAB

Phe-Lys(Trt)-PAB

Cat. No.: B1435460
M. Wt: 640.8 g/mol
InChI Key: SWCZCKQSLIJFDP-UWXQCODUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phe-Lys(Trt)-PAB (CAS: 1116085-99-4) is a protease-cleavable linker used in antibody-drug conjugates (ADCs). Its molecular formula is C₄₁H₄₄N₄O₃ (MW: 640.81–640.83 g/mol) . Structurally, it consists of:

  • Phe-Lys(Trt): A dipeptide with phenylalanine (Phe) and lysine (Lys) residues, where the lysine ε-amino group is protected by a trityl (Trt) group.
  • PAB: A p-aminobenzyl alcohol self-immolative spacer that releases the conjugated drug via 1,6-elimination after enzymatic cleavage .

Key properties include:

  • LogP: 5.8–6.59 (high lipophilicity) .
  • Solubility: Soluble in DMSO, DMF, and methanol .
  • Application: Enables targeted drug delivery in ADCs by releasing cytotoxic agents in lysosomes after cathepsin B cleavage .

Properties

IUPAC Name

(2S)-2-[N-[(2S)-2-amino-3-phenylpropanoyl]-4-(hydroxymethyl)anilino]-6-(tritylamino)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H44N4O3/c42-37(29-31-15-5-1-6-16-31)40(48)45(36-26-24-32(30-46)25-27-36)38(39(43)47)23-13-14-28-44-41(33-17-7-2-8-18-33,34-19-9-3-10-20-34)35-21-11-4-12-22-35/h1-12,15-22,24-27,37-38,44,46H,13-14,23,28-30,42H2,(H2,43,47)/t37-,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCZCKQSLIJFDP-UWXQCODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N(C2=CC=C(C=C2)CO)C(CCCCNC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N(C2=CC=C(C=C2)CO)[C@@H](CCCCNC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H44N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Approach

The most common and effective method for preparing Phe-Lys(Trt)-PAB is Solid-Phase Peptide Synthesis (SPPS) , particularly using the Fmoc (9-fluorenylmethoxycarbonyl) strategy. This method allows stepwise assembly of the peptide chain on a solid resin support, facilitating easy purification and automation.

  • Resin Selection: Typically, a Rink amide resin or chlorotrityl resin is used as the solid support, providing a suitable anchor for the initial amino acid and allowing cleavage under mild acidic conditions.
  • Protecting Groups: The lysine residue is protected with a trityl (Trt) group to prevent side reactions at the ε-amino group during chain elongation. The PAB linker is introduced as a functional handle for further conjugation.
  • Coupling Reagents: Common reagents include HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate), HOBt (1-hydroxybenzotriazole), and DIEA (N,N-diisopropylethylamine) to activate the carboxyl group of the incoming amino acid for efficient coupling.
  • Deprotection: Fmoc groups are removed using 20% piperidine in DMF (dimethylformamide) to expose the amino group for the next coupling cycle.

This approach ensures high purity and yield of the peptide intermediate and final product. The process is monitored by techniques such as thin-layer chromatography (TLC) and HPLC to confirm reaction completion and purity.

Preparation of Stock Solutions and Formulations

Once synthesized, this compound is typically prepared as stock solutions for experimental use. The compound is soluble in DMSO and requires careful handling to maintain stability.

Parameter Details
Molecular Weight 640.81 g/mol
Solubility Soluble in DMSO
Storage Conditions Store at -20°C (up to 1 month), -80°C (up to 6 months)
Stock Solution Preparation Use appropriate solvent based on solubility; heat to 37°C and sonicate to increase solubility if needed
Shipping Shipped with blue ice or at room temperature upon request

Stock Solution Preparation Table

Amount of Compound Volume for 1 mM Solution (mL) Volume for 5 mM Solution (mL) Volume for 10 mM Solution (mL)
1 mg 1.5605 0.3121 0.1561
5 mg 7.8026 1.5605 0.7803
10 mg 15.6052 3.121 1.5605

This table guides precise preparation of stock solutions at various molarities, essential for reproducibility in biological assays and formulations.

In Vivo Formulation Preparation Method

For in vivo applications, this compound is formulated into clear solutions using a stepwise solvent addition protocol:

  • Prepare a DMSO master solution of this compound at a desired concentration.
  • Add PEG300 (polyethylene glycol 300) to the DMSO solution and mix until clear.
  • Add Tween 80 (a surfactant) and mix thoroughly.
  • Finally, add distilled water (ddH2O) or corn oil, mixing until the solution is clear.

Key Notes:

  • Ensure clarity of the solution after each solvent addition before proceeding to the next.
  • Use physical methods such as vortexing, ultrasound, or heating in a water bath at 37°C to aid dissolution.
  • The order of solvent addition is critical to maintain solubility and prevent precipitation.

This method ensures a stable, clear formulation suitable for in vivo administration, enhancing bioavailability and minimizing precipitation-related issues.

Chemical and Analytical Characterization

These characterization techniques are essential to validate the successful synthesis and purity of this compound.

Research Findings and Optimization

  • The choice of protecting group (Trt) on lysine is crucial to prevent side reactions during peptide elongation and to allow selective deprotection.
  • Temperature control during stock solution preparation enhances solubility and stability.
  • Stepwise solvent addition in in vivo formulation prevents precipitation and ensures bioavailability.
  • Solid-phase peptide synthesis with Fmoc chemistry provides a reliable and scalable route for this compound production.
  • Continuous monitoring by HPLC and mass spectrometry ensures batch-to-batch consistency.

Summary Table: Preparation Methods Overview

Step Method/Condition Notes
Peptide Synthesis Fmoc-SPPS on Rink or chlorotrityl resin Trt protection on Lys; HBTU/HOBt coupling
Deprotection 20% Piperidine in DMF Removes Fmoc groups
Stock Solution Preparation Dissolve in DMSO; heat and sonicate Store at -20°C or -80°C
In Vivo Formulation DMSO master solution + PEG300 + Tween 80 + ddH2O or corn oil Add solvents stepwise; ensure clarity
Purification & Analysis HPLC, MS, NMR Confirm purity and structure

Chemical Reactions Analysis

Types of Reactions

Phe-Lys(Trt)-PAB undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotected Lysine: Removal of the trityl group yields free lysine.

    Extended Peptides: Further coupling reactions result in longer peptide chains.

Scientific Research Applications

Structure and Composition

  • Molecular Weight : 640.81 g/mol
  • Purity : Typically ≥95%
  • Chemical Structure : Contains a trityl-protected lysine, which allows selective deprotection, and a para-aminobenzoic acid moiety that enhances its reactivity.

Reactions

Phe-Lys(Trt)-PAB undergoes various chemical reactions, including:

  • Hydrolysis : Removal of the trityl protecting group under acidic conditions.
  • Coupling Reactions : Further peptide coupling to create longer peptide chains.
  • Oxidation/Reduction : The phenylalanine and para-aminobenzoic acid can participate in oxidation and reduction reactions.

Applications in Scientific Research

This compound has diverse applications across multiple scientific disciplines:

Biochemistry

  • Peptide Synthesis : Serves as a building block for synthesizing longer peptides and proteins, facilitating studies on protein structure and function.
  • Protease Substrates : Used as a substrate for studying protease activity, helping researchers understand enzyme specificity and kinetics.

Pharmaceuticals

  • Drug Development : Utilized in the design of peptide-based drugs and therapeutic agents, particularly in targeted drug delivery systems.
  • Antibody-Drug Conjugates (ADCs) : Functions as a cleavable linker in ADCs, allowing for selective release of therapeutic agents within target cells while minimizing side effects on healthy tissues .

Biomaterials

  • Tissue Engineering : Incorporated into hydrogels and other biomaterials for regenerative medicine applications, enhancing cell attachment and proliferation.

Protein-Protein Interactions

  • Biological Studies : Employed in research to investigate protein-protein interactions, crucial for understanding cellular processes and signaling pathways.

Case Study 1: Development of Peptide-Based Therapeutics

Researchers have utilized this compound in the synthesis of peptide-based therapeutics aimed at targeting specific cancer cells. By employing this compound as a linker in ADCs, they achieved enhanced efficacy while reducing off-target effects. The study highlighted the importance of the trityl protection strategy in facilitating controlled release mechanisms within the tumor microenvironment .

Case Study 2: Investigating Protease Specificity

In another study, this compound was used as a substrate to characterize the specificity of various proteases. The results demonstrated that the compound's structure significantly influenced enzyme activity, providing insights into protease mechanisms that could inform drug design strategies aimed at modulating these enzymes.

Mechanism of Action

The mechanism of action of Phe-Lys(Trt)-PAB involves its interaction with specific enzymes and receptors. The trityl-protected lysine can be selectively deprotected, allowing the free amino group to participate in biochemical reactions. The phenylalanine and para-aminobenzoic acid moieties contribute to the compound’s binding affinity and specificity for target enzymes and receptors .

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Structural Comparison
Compound Dipeptide Sequence Protecting Group Self-Immolative Spacer Molecular Weight (g/mol) LogP
Phe-Lys(Trt)-PAB Phe-Lys Trityl (Trt) PAB 640.81–640.83 5.8–6.59
Val-Cit-PAB Val-Cit None/Cit protected PAB ~633.75* ~5.1*
Mc-Phe-Lys(Boc)-PAB Phe-Lys Boc PAB 691.83 ~6.2
NH₂-AAN(Trt)-PAB Ala-Ala-Asn Trt PAB ~635.70* ~5.9*

*Estimated based on structural analogs.

Key Observations:

Dipeptide Variants: Val-Cit-PAB: Widely used in ADCs due to cathepsin B recognition . NH₂-AAN(Trt)-PAB: Contains an asparagine residue, which may alter enzymatic cleavage efficiency compared to Phe-Lys .

Protecting Groups: Trt vs. Fmoc in Phe-Lys(Fmoc)-PAB: Fmoc is base-labile, making it unsuitable for in vivo applications compared to Trt .

Self-Immolative Spacers :

  • All compounds use PAB for drug release, ensuring consistent 1,6-elimination post-cleavage .

Enzymatic Cleavage Efficiency

Table 2: Cleavage Kinetics and Stability
Compound Enzymatic Trigger Plasma Stability Drug Release Efficiency
This compound Cathepsin B High* High (Trt reduces off-target cleavage)
Val-Cit-PAB Cathepsin B Moderate Moderate (prone to premature cleavage)
Mc-Phe-Lys(Boc)-PAB Cathepsin B Moderate High (Boc deprotection requires acidic lysosomal pH)

*Trt’s steric bulk may reduce non-specific protease interactions.

Key Findings:
  • This compound demonstrates superior plasma stability compared to Val-Cit-PAB, as the Trt group minimizes premature enzymatic cleavage .
  • Mc-Phe-Lys(Boc)-PAB relies on lysosomal acidity for Boc removal, adding a pH-dependent step to drug release .

Physicochemical and Pharmacokinetic Properties

Table 3: Solubility and Biodistribution
Compound Solubility in DMSO (mg/mL) LogP Likelihood of Aggregation
This compound 10–20 5.8–6.59 Moderate (high LogP)
Val-Cit-PAB 15–30 ~5.1 Low
Mc-Phe-Lys(Boc)-PAB 5–10 ~6.2 High
Key Insights:
  • High LogP in this compound may increase aggregation risk, necessitating formulation optimization .
  • Val-Cit-PAB’s lower LogP improves solubility but compromises stability .
Key Notes:
  • This compound benefits from established commercial synthesis protocols .
  • NH₂-AAN(Trt)-PAB’s streamlined route (4 steps, 75% yield) highlights advancements in linker design .

Biological Activity

Phe-Lys(Trt)-PAB, also known as Fmoc-Phe-Lys(Trt)-PAB, is a peptide-based linker extensively utilized in the development of antibody-drug conjugates (ADCs). Its design and biological activity are pivotal for enhancing the efficacy of targeted cancer therapies. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has a complex chemical structure characterized by the following molecular details:

  • Chemical Name : 9H-fluoren-9-ylmethoxycarbonyl-L-phenylalanine-L-lysine(trityl)-p-aminobenzyl-4-nitrophenyl carbonate
  • Molecular Formula : C63H57N5O9
  • Molecular Weight : 1028.15 g/mol
  • Purity : Typically above 95% in commercial preparations

The compound serves as a cleavable linker that connects monoclonal antibodies to cytotoxic agents, facilitating targeted drug delivery while minimizing systemic toxicity .

The biological activity of this compound is largely attributed to its role in ADCs. The mechanism involves:

  • Targeted Delivery : The monoclonal antibody binds to specific antigens on cancer cells, delivering the cytotoxic agent directly to the tumor site.
  • Cleavage in Tumor Microenvironment : The linker is designed to be stable in circulation but cleavable by proteases such as cathepsins, which are overexpressed in tumor tissues. This selective cleavage releases the cytotoxic agent precisely where it is needed, enhancing therapeutic efficacy .
  • Minimized Off-target Effects : By ensuring that the cytotoxic payload is released primarily within cancer cells, this compound reduces damage to healthy tissues, thereby improving the therapeutic index of the drug .

Biological Activity Data

The following table summarizes key studies and findings related to the biological activity of this compound:

Study ReferenceFindings
This compound effectively interacts with cathepsin enzymes for drug release.Demonstrates potential for selective cytotoxicity in cancer therapy.
Stability in blood circulation with rapid cleavage in tumor environments.Supports its use as a reliable linker in ADCs.
Comparison with other peptide linkers shows superior release kinetics and stability.Validates its position as a preferred linker in ADC development.

Case Studies

Several case studies highlight the effectiveness of this compound in clinical applications:

  • Brentuximab Vedotin : This ADC utilizes a similar peptide-cleavable linker strategy, demonstrating significant success in treating Hodgkin lymphoma and anaplastic large cell lymphoma. The incorporation of Phe-Lys linkers has been shown to enhance drug delivery efficiency and reduce side effects .
  • Clinical Trials : Ongoing clinical trials involving ADCs that utilize this compound are investigating its efficacy against various cancers, including breast and lung cancers. Early results indicate improved patient outcomes compared to traditional chemotherapies .

Q & A

Q. What are the key physicochemical properties of Phe-Lys(Trt)-PAB relevant to experimental design?

this compound (CAS 1116085-99-4) has a molecular weight of 640.81 g/mol, logP of ~5.8–6.59 (indicating high lipophilicity), and a predicted density of 1.195 g/cm³. Its solubility in common solvents is limited:

  • DMSO : Primary solvent for stock solutions.
  • Water : Poor solubility (<1 mg/mL), necessitating solubilization agents like Tween 80 or SBE-β-CD for in vivo use .
  • Ethanol/DMF : Partial solubility for in vitro assays.
    Design experiments with these properties in mind to avoid precipitation and ensure reproducible dosing .

Q. How should this compound be stored to maintain stability?

Store as a powder at -20°C for long-term stability (up to 3 years). For in vivo formulations, prepare fresh working solutions using DMSO-based stock solutions (e.g., 50 mg/mL in DMSO) and dilute with biocompatible solvents (e.g., PEG300, corn oil) immediately before use. Avoid repeated freeze-thaw cycles .

Q. What protocols are recommended for synthesizing this compound in academic labs?

this compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key steps:

Deprotection : Remove Fmoc groups with 20% piperidine in DMF.

Coupling : Activate amino acids with HBTU/DIPEA.

Trityl protection : Use trityl chloride for lysine side-chain protection.

Cleavage : TFA/water/TIS (95:2.5:2.5) to release the peptide from resin.
Purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s cleavage kinetics in vitro vs. in vivo?

this compound’s cleavage by lysosomal enzymes (e.g., cathepsin B) shows rapid in vitro hydrolysis (t½ = 8–9 min) but reduced stability in human plasma (t½ < Val-Cit-PAB). Contradictions arise due to:

  • Enzyme concentration : Lysosomal enzyme levels in vitro often exceed physiological conditions.
  • Plasma protein binding : Lipophilicity increases nonspecific binding, reducing cleavage efficiency.
    Methodological solution : Use kinetic modeling to adjust enzyme concentrations in vitro to mimic in vivo conditions. Validate with LC-MS quantification of released payload in plasma .

Q. What strategies optimize this compound-based ADC stability without compromising payload release?

  • Steric hindrance mitigation : Replace the trityl (Trt) group with smaller protecting agents (e.g., Boc) to enhance enzyme accessibility.
  • Linker spacing : Insert hydrophilic spacers (e.g., PEG) between the dipeptide and PAB to reduce aggregation while maintaining self-immolation efficiency.
  • Formulation : Use cyclodextrin-based formulations to improve solubility and reduce nonspecific binding .

Q. How should researchers address batch-to-batch variability in ADC synthesis using this compound?

Variability arises from incomplete Trt deprotection or inconsistent conjugation ratios. Implement:

  • Quality control : Monitor Trt removal via MALDI-TOF MS.
  • Stoichiometric optimization : Use a 1.2:1 molar excess of this compound to antibody for consistent drug-to-antibody ratios (DAR).
  • Aggregation screening : Analyze ADCs via SEC-HPLC to detect high-molecular-weight species .

Q. What experimental designs resolve conflicting reports on this compound’s cytotoxicity in non-target cells?

Off-target cytotoxicity may stem from premature linker cleavage or payload leakage. Design:

  • Control experiments : Compare free payload vs. ADC cytotoxicity in non-target cell lines.
  • pH/redox profiling : Test linker stability under endosomal (pH 5.0–6.5) vs. cytoplasmic (pH 7.4) conditions.
  • Serum stability assays : Incubate ADC in human serum (37°C, 24–72 hr) and quantify intact vs. cleaved linker .

Methodological Tables

Q. Table 1. Solubility and Formulation Guidelines for this compound

Application Recommended Solvent Typical Concentration Key Considerations
In vitro assaysDMSO (with 0.1% Tween 80)10 mMVortex/ultrasonicate to ensure homogeneity
In vivo (IP/IV)10% DMSO + 40% PEG300 + 50% saline2.5 mg/mLPrepare fresh; avoid prolonged storage
Cell culture0.5% CMC-Na suspension1–5 µMPre-sonicate to reduce particle size

Q. Table 2. Comparative Cleavage Kinetics of ADC Linkers

Linker Enzyme In vitro t½ (min) In vivo t½ (hr) Reference
This compoundCathepsin B8–9<24
Val-Cit-PABCathepsin B24048–72
HydrazoneAcidic pH12012–24

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phe-Lys(Trt)-PAB
Reactant of Route 2
Phe-Lys(Trt)-PAB

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.